
1-(3-Bromo-4-fluorophenoxy)-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-fluorophenoxy)-3,3-dimethylbutan-2-one is an organic compound that features a bromine and fluorine substituted phenoxy group attached to a butanone backbone
Preparation Methods
The synthesis of 1-(3-Bromo-4-fluorophenoxy)-3,3-dimethylbutan-2-one typically involves the reaction of 3-bromo-4-fluorophenol with 3,3-dimethylbutan-2-one under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Bromo-4-fluorophenoxy)-3,3-dimethylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The bromine and fluorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution with amines can yield amino derivatives.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-4-fluorophenoxy)-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable candidate for drug development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of biologically active molecules.
Industry: In materials science, the compound is investigated for its potential use in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorophenoxy)-3,3-dimethylbutan-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, resulting in improved efficacy.
Comparison with Similar Compounds
1-(3-Bromo-4-fluorophenoxy)-3,3-dimethylbutan-2-one can be compared with similar compounds such as:
1-(3-Chloro-4-fluorophenoxy)-3,3-dimethylbutan-2-one: This compound has a chlorine atom instead of a bromine atom. The substitution of chlorine can lead to differences in reactivity and biological activity.
1-(3-Bromo-4-methylphenoxy)-3,3-dimethylbutan-2-one: Here, a methyl group replaces the fluorine atom. This change can affect the compound’s chemical properties and its interactions with biological targets.
1-(3-Bromo-4-fluorophenoxy)-2-methylpropan-2-one: This compound has a different alkyl group on the butanone backbone. The variation in the alkyl group can influence the compound’s physical properties and its behavior in chemical reactions.
The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenoxy)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO2/c1-12(2,3)11(15)7-16-8-4-5-10(14)9(13)6-8/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHYHCGXECOIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
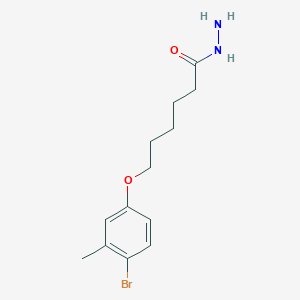

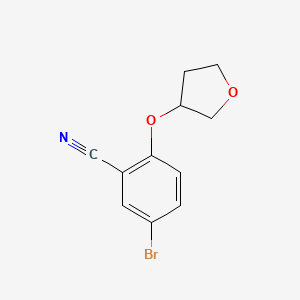
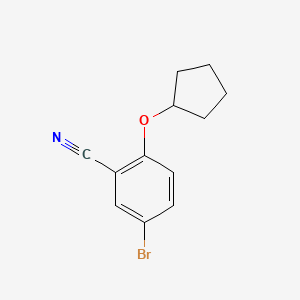
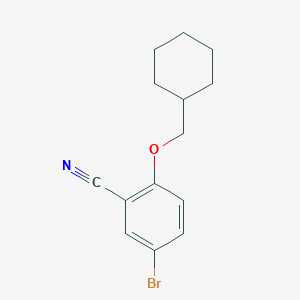
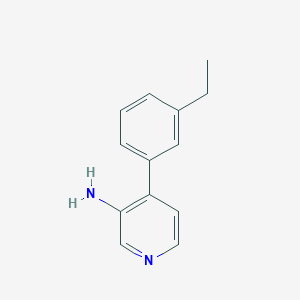
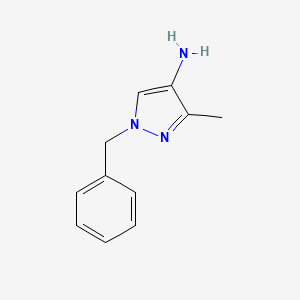
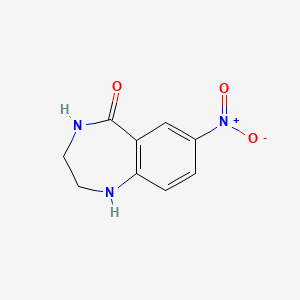
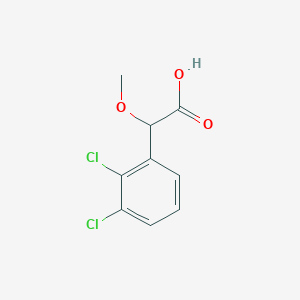
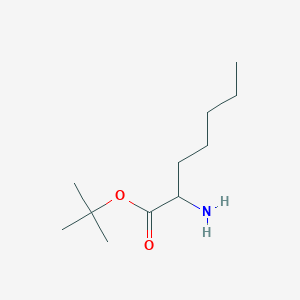
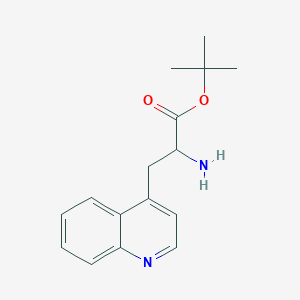
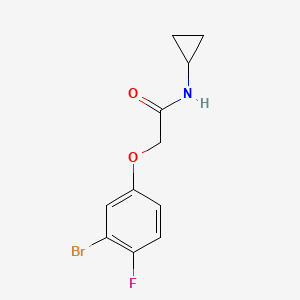
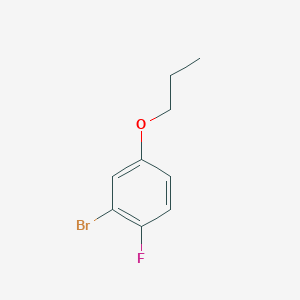
![N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B7974683.png)
